molecular formula C22H26ClN3O3 B11323334 5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide

5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11323334
M. Wt: 415.9 g/mol
InChI Key: VFOQCDOTLTUQOX-UHFFFAOYSA-N
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Description

5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a piperazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Chlorine and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chlorine and methyl groups at the desired positions on the benzofuran ring.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the benzofuran intermediate.

    Formation of the Furan Ring: The furan ring is synthesized separately and then coupled with the benzofuran-piperazine intermediate through a condensation reaction.

    Final Coupling and Carboxamide Formation: The final step involves coupling the furan-benzofuran-piperazine intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperazine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.

    Substitution: The chlorine atom on the benzofuran ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidized Derivatives: Various oxidized forms of the compound, depending on the site of oxidation.

    Reduced Amines: Amines formed from the reduction of the carboxamide group.

    Substituted Derivatives: Compounds with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

The compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its unique structure allows for the exploration of various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, and stability.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide lies in its combination of structural features. The presence of the benzofuran core, piperazine ring, and furan ring, along with the specific substitution pattern, gives it distinct chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

5-chloro-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H26ClN3O3/c1-14-4-6-20(28-14)18(26-10-8-25(3)9-11-26)13-24-22(27)21-15(2)17-12-16(23)5-7-19(17)29-21/h4-7,12,18H,8-11,13H2,1-3H3,(H,24,27)

InChI Key

VFOQCDOTLTUQOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)C)N4CCN(CC4)C

Origin of Product

United States

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